molecular formula C15H21FN2O B14794961 2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide

2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide

Katalognummer: B14794961
Molekulargewicht: 264.34 g/mol
InChI-Schlüssel: NOOOWXUGKPYWTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorobenzyl moiety, and an amino group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzylamine with a cyclopropyl-containing intermediate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various fluorobenzyl derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the cyclopropyl and amino groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the fluorobenzyl moiety.

    N-Benzyl-3-methylbutanamide: Similar structure but without the fluorine atom

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C15H21FN2O

Molekulargewicht

264.34 g/mol

IUPAC-Name

2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C15H21FN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3

InChI-Schlüssel

NOOOWXUGKPYWTP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1F)C2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.